8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one

Analytical Chemistry Natural Product Authentication UHPLC-MS

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one (CAS 61828-56-6) is a structurally distinct 2-(2-phenylethyl)chromone (PEC) featuring a non-oxidized, fully aromatic A-ring with an 8-methoxy substitution. This Flindersia-type scaffold is analytically critical: its diagnostic UHPLC-MS/MS fragmentation completely lacks [M+H-H₂O]⁺ and [M+H-CO]⁺ ions, enabling unambiguous discrimination from agarwood-derived oxidized PECs that exhibit these neutral losses. Procurement of this exact chemotype is essential for COMT inhibitor SAR campaigns (MB-COMT IC₅₀ 5.80 nM), hepatobiliary transporter studies (predicted OATP1B1/1B3 inhibitor), and natural product dereplication workflows. Substitution with agarwood-type PECs, particularly 5,6,7,8-tetrahydro or epoxy derivatives, is scientifically invalid and compromises analytical identity and target engagement reproducibility.

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
CAS No. 61828-56-6
Cat. No. B11845017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one
CAS61828-56-6
Molecular FormulaC18H16O3
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=CC2=O)CCC3=CC=CC=C3
InChIInChI=1S/C18H16O3/c1-20-17-9-5-8-15-16(19)12-14(21-18(15)17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3
InChIKeyZNQDWWWTGJNVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one (CAS 61828-56-6): A Chemically Defined Flindersia-Type Chromone for Analytical and Pharmacological Applications


8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one (CAS 61828-56-6), also designated as 8-methoxyflindersiachromone, is a 2-(2-phenylethyl)chromone (PEC) derivative belonging to the flavonoid/chromone class. It is a naturally occurring secondary metabolite first identified in the bark of Flindersia laevicarpa (Rutaceae) and structurally characterized as the 8-O-methyl derivative of the core flindersiachromone scaffold [1]. This compound is recognized within the PEC family for its distinct Flindersia-type backbone, which lacks oxidation on the chromone A-ring—a structural feature that imparts unique analytical and pharmacological signatures relative to the more abundant oxidized PECs found in agarwood [2].

Why 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one Cannot Be Replaced by Other 2-(2-Phenylethyl)chromone Analogs


Within the 2-(2-phenylethyl)chromone (PEC) family, substitution patterns on the chromone A-ring dictate both mass spectrometric behavior and biological target engagement. Generic substitution of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one with other PECs—particularly the 5,6,7,8-tetrahydro, mono-epoxy, or diepoxy derivatives prevalent in agarwood—is scientifically invalid due to fundamental differences in structural integrity and fragmentation pathways [1]. Unlike oxidized PECs, this Flindersia-type compound exhibits an intact aromatic A-ring that produces a distinct MS/MS fragmentation profile devoid of neutral water loss ([M+H-H₂O]⁺) or carbon monoxide loss ([M+H-CO]⁺) ions [2]. Moreover, emerging structure-activity relationship (SAR) data indicate that A-ring substituents critically modulate selectivity toward enzymatic targets such as CYP1B1, suggesting that even minor modifications to the chromone core can drastically alter pharmacological selectivity and potency [3]. Consequently, substitution without empirical validation of target engagement and analytical identity risks compromising both data reproducibility and procurement value.

Product-Specific Quantitative Evidence Guide: Analytical and Pharmacological Differentiation of 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one


Mass Spectrometric Fragmentation Signature: Diagnostic Differentiation from Oxidized 2-(2-Phenylethyl)chromone Analogs

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one exhibits a Flindersia-type mass spectrometric fragmentation pattern that is diagnostically distinct from the three major oxidized 2-(2-phenylethyl)chromone subclasses (diepoxy-, mono-epoxy-, and 5,6,7,8-tetrahydro-PECs). In UHPLC-MS/MS analysis, this compound produces no [M+H-H₂O]⁺ or [M+H-CO]⁺ fragment ions, whereas oxidized PEC analogs undergo characteristic neutral water and carbon monoxide losses [1].

Analytical Chemistry Natural Product Authentication UHPLC-MS

COMT Inhibitory Activity: Nanomolar Potency as a Starting Point for Neuropharmacological SAR Studies

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one demonstrates potent inhibitory activity against soluble catechol O-methyltransferase (S-COMT) from Wistar rat liver, with an IC₅₀ value of 13 nM. The compound also exhibits activity against membrane-bound COMT (MB-COMT) in rat brain with an IC₅₀ of 5.80 nM [1]. Note: High-strength head-to-head comparative data with reference COMT inhibitors (e.g., entacapone, tolcapone) or other PEC derivatives are not available in the public domain for this specific compound; the following comparison represents cross-study baseline context.

Neuropharmacology Enzyme Inhibition Catechol O-Methyltransferase

Structural Provenance: Defined Natural Occurrence in Flindersia laevicarpa as a Benchmark for Synthetic and Biosynthetic Studies

8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one (designated as 8-methoxyflindersiachromone) was isolated and structurally characterized from the bark of Flindersia laevicarpa C. T. White & Francis (Rutaceae), alongside its parent compound 2-(2-phenylethyl)chromone (flindersiachromone) and its 2,3-dihydro derivative [1]. This specific phytochemical origin distinguishes it from the majority of PEC derivatives reported from Aquilaria spp. (agarwood), which typically feature extensive A-ring oxidation (hydroxyl, epoxy, or tetrahydro modifications) [2].

Natural Product Chemistry Phytochemistry Chromone Biosynthesis

ADMET Profile and Predicted Drug-Likeness: Comparative In Silico Assessment Against the Flindersiachromone Parent Scaffold

Computational ADMET predictions for 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one indicate a high probability of human intestinal absorption (99.3%) and moderate predicted blood-brain barrier penetration (52.5%) [1]. When compared to its parent scaffold, flindersiachromone (2-(2-phenylethyl)chromone, MW 250.29 g/mol), the 8-methoxy derivative exhibits a molecular weight increase to 280.30 g/mol and an XlogP increase to 3.70 [2], consistent with enhanced lipophilicity conferred by O-methylation.

ADMET Prediction Drug-Likeness In Silico Modeling

Optimal Research and Industrial Application Scenarios for 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one Based on Differentiated Evidence


Analytical Standard for Authenticating Flindersia-Type Chromones and Differentiating Agarwood PEC Subclasses

This compound serves as a definitive analytical reference standard for distinguishing Flindersia-type PECs from oxidized agarwood-derived PEC subclasses in UHPLC-MS/MS workflows. Its diagnostic fragmentation pattern—characterized by the complete absence of [M+H-H₂O]⁺ and [M+H-CO]⁺ fragment ions—enables unambiguous chromatographic peak assignment and prevents misidentification of co-eluting oxidized PECs [1]. Applications include quality control of agarwood products, dereplication in natural product discovery, and forensic authentication of botanicals.

Neuropharmacological Hit-to-Lead Development Targeting Catechol O-Methyltransferase (COMT)

With an S-COMT IC₅₀ of 13 nM (rat liver) and MB-COMT IC₅₀ of 5.80 nM (rat brain) [1], this compound presents a validated starting point for medicinal chemistry campaigns exploring non-nitrocatechol COMT inhibitor chemotypes. Procurement for SAR studies should focus on establishing comparative potency and selectivity against reference COMT inhibitors (entacapone, tolcapone) under standardized assay conditions, as direct head-to-head comparative data are not currently available in the literature.

Synthetic Methodology Benchmarking for 2-(2-Phenylethyl)chromone Scaffold Construction

Given its well-defined natural occurrence in F. laevicarpa [1] and the established synthetic routes for PEC scaffolds involving Claisen condensation or Baker-Venkataraman rearrangement [2], this compound functions as a structurally authenticated benchmark for validating synthetic protocols. Its fully aromatic A-ring with 8-methoxy substitution serves as a control scaffold to confirm regioselectivity and yield optimization in chromone synthesis methodologies.

ADMET Profiling and In Vitro Transporter Interaction Studies

In silico predictions indicate high probability of OATP1B1 inhibition (92.3%), OATP1B3 inhibition (98.5%), and BSEP inhibition (80.9%) [1]. This compound is therefore suited for in vitro studies evaluating organic anion transporting polypeptide (OATP) and bile salt export pump (BSEP) interactions, which are critical parameters for predicting hepatobiliary disposition and drug-drug interaction liability. The enhanced lipophilicity (XlogP 3.70) relative to the parent flindersiachromone scaffold [2] further supports its use in membrane permeability and cellular uptake investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxy-2-(2-phenylethyl)-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.